molecular formula C19H31N3O2S B11803277 tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11803277
M. Wt: 365.5 g/mol
InChI Key: FWZKISNYPCZYFX-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperazine ring, introduction of the tert-butyl group, and subsequent functionalization of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions, leading to higher selectivity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyridine-containing molecules. Examples include:

  • tert-Butyl4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and thioether groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl 4-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H31N3O2S/c1-14-12-16(20-13-15(14)25-19(5,6)7)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3

InChI Key

FWZKISNYPCZYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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